Cas no 935843-18-8 (4-chloro-2,5-dimethylthieno2,3-dpyrimidine)
4-chloro-2,5-dimethylthieno2,3-dpyrimidine Chemical and Physical Properties
Names and Identifiers
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- 4-chloro-2,5-dimethylthieno[2,3-d]pyrimidine
- methyl 4-chloro-5-methylthieno[2,3-d]pyrimidine
- Z1982493846
- 4-chloro-2,5-dimethylthieno2,3-dpyrimidine
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- Inchi: 1S/C8H7ClN2S/c1-4-3-12-8-6(4)7(9)10-5(2)11-8/h3H,1-2H3
- InChI Key: JYVYSSMMLABHII-UHFFFAOYSA-N
- SMILES: ClC1=C2C(=NC(C)=N1)SC=C2C
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 0
- Complexity: 178
- XLogP3: 3.3
- Topological Polar Surface Area: 54
4-chloro-2,5-dimethylthieno2,3-dpyrimidine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | T776458-10mg |
4-chloro-2,5-dimethylthieno[2,3-d]pyrimidine |
935843-18-8 | 10mg |
$ 50.00 | 2022-06-02 | ||
| TRC | T776458-50mg |
4-chloro-2,5-dimethylthieno[2,3-d]pyrimidine |
935843-18-8 | 50mg |
$ 185.00 | 2022-06-02 | ||
| TRC | T776458-100mg |
4-chloro-2,5-dimethylthieno[2,3-d]pyrimidine |
935843-18-8 | 100mg |
$ 295.00 | 2022-06-02 | ||
| Enamine | EN300-136058-0.05g |
4-chloro-2,5-dimethylthieno[2,3-d]pyrimidine |
935843-18-8 | 95% | 0.05g |
$175.0 | 2023-07-08 | |
| Enamine | EN300-136058-0.1g |
4-chloro-2,5-dimethylthieno[2,3-d]pyrimidine |
935843-18-8 | 95% | 0.1g |
$262.0 | 2023-07-08 | |
| Enamine | EN300-136058-0.25g |
4-chloro-2,5-dimethylthieno[2,3-d]pyrimidine |
935843-18-8 | 95% | 0.25g |
$374.0 | 2023-07-08 | |
| Enamine | EN300-136058-0.5g |
4-chloro-2,5-dimethylthieno[2,3-d]pyrimidine |
935843-18-8 | 95% | 0.5g |
$591.0 | 2023-07-08 | |
| Enamine | EN300-136058-1.0g |
4-chloro-2,5-dimethylthieno[2,3-d]pyrimidine |
935843-18-8 | 95% | 1.0g |
$757.0 | 2023-07-08 | |
| Enamine | EN300-136058-2.5g |
4-chloro-2,5-dimethylthieno[2,3-d]pyrimidine |
935843-18-8 | 95% | 2.5g |
$1483.0 | 2023-07-08 | |
| Enamine | EN300-136058-5.0g |
4-chloro-2,5-dimethylthieno[2,3-d]pyrimidine |
935843-18-8 | 95% | 5.0g |
$2193.0 | 2023-07-08 |
4-chloro-2,5-dimethylthieno2,3-dpyrimidine Suppliers
4-chloro-2,5-dimethylthieno2,3-dpyrimidine Related Literature
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Patricia A. A. M. Vaz,João Rocha,Artur M. S. Silva New J. Chem., 2016,40, 8198-8201
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Tanya Ostapenko,Peter J. Collings,Samuel N. Sprunt,J. T. Gleeson Soft Matter, 2013,9, 9487-9498
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Mei-Yu Xu,Ya-Ting Wang,Qing-Ling Ni,Zi-Hao Zhang,Guang-Ming Liang,Liu-Cheng Gui Dalton Trans., 2016,45, 4993-4997
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Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
Additional information on 4-chloro-2,5-dimethylthieno2,3-dpyrimidine
Research Brief on 4-chloro-2,5-dimethylthieno[2,3-d]pyrimidine (CAS: 935843-18-8) in Chemical Biology and Pharmaceutical Applications
The compound 4-chloro-2,5-dimethylthieno[2,3-d]pyrimidine (CAS: 935843-18-8) has recently garnered significant attention in chemical biology and pharmaceutical research due to its versatile scaffold and potential therapeutic applications. This heterocyclic compound, featuring a thienopyrimidine core, serves as a key intermediate in the synthesis of various biologically active molecules. Recent studies have explored its utility in medicinal chemistry, particularly in the development of kinase inhibitors and other targeted therapies.
Structural analysis reveals that the chloro and methyl substituents at positions 4, 2, and 5 respectively contribute to the compound's reactivity and binding affinity. The electron-withdrawing chlorine atom at position 4 makes this position particularly susceptible to nucleophilic substitution reactions, enabling facile derivatization. Meanwhile, the methyl groups at positions 2 and 5 provide steric bulk that can influence molecular recognition properties. These structural features make 4-chloro-2,5-dimethylthieno[2,3-d]pyrimidine a valuable building block for drug discovery programs.
Recent synthetic methodologies have focused on optimizing the preparation of 4-chloro-2,5-dimethylthieno[2,3-d]pyrimidine to improve yield and purity. A 2023 study published in the Journal of Medicinal Chemistry demonstrated an efficient two-step synthesis starting from commercially available 2-amino-3-carbethoxy-4,5-dimethylthiophene, with an overall yield of 78%. The process features mild reaction conditions and excellent scalability, addressing previous challenges in the large-scale production of this intermediate.
In pharmacological applications, derivatives of 4-chloro-2,5-dimethylthieno[2,3-d]pyrimidine have shown promising activity against various disease targets. A series of compounds developed by modifying the 4-position have exhibited nanomolar inhibition against EGFR and VEGFR2 kinases, with selectivity profiles superior to existing clinical inhibitors. Molecular docking studies suggest that the thienopyrimidine core effectively mimics the adenine moiety of ATP, while the chloro and methyl substituents contribute to hydrophobic interactions in the kinase binding pocket.
The compound's potential extends beyond kinase inhibition. Recent preclinical studies have identified 4-chloro-2,5-dimethylthieno[2,3-d]pyrimidine derivatives as modulators of inflammatory pathways, with particular activity against NF-κB signaling. One derivative in phase I clinical trials (codenamed TPD-327) has demonstrated excellent oral bioavailability and favorable pharmacokinetic properties, highlighting the therapeutic promise of this chemical scaffold.
Future research directions for 4-chloro-2,5-dimethylthieno[2,3-d]pyrimidine include exploration of its applications in PROTAC (proteolysis targeting chimera) technology and covalent inhibitor design. The chloro substituent's reactivity makes it particularly suitable for these emerging therapeutic modalities. Additionally, computational studies are underway to predict novel bioisosteres and optimize ADMET properties of derivatives based on this core structure.
In conclusion, 4-chloro-2,5-dimethylthieno[2,3-d]pyrimidine (CAS: 935843-18-8) represents a versatile and pharmacologically relevant scaffold in modern drug discovery. Its synthetic accessibility, diverse reactivity, and demonstrated biological activities position it as a valuable tool for medicinal chemists. Continued investigation of this compound and its derivatives will likely yield novel therapeutic agents across multiple disease areas, particularly in oncology and inflammatory disorders.
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